molecular formula C17H14N2O3S B2590253 2-[(3-Benzyl-4-oxo-3,4-dihydrochinazolin-2-yl)sulfanyl]essigsäure CAS No. 483350-66-9

2-[(3-Benzyl-4-oxo-3,4-dihydrochinazolin-2-yl)sulfanyl]essigsäure

Katalognummer: B2590253
CAS-Nummer: 483350-66-9
Molekulargewicht: 326.37
InChI-Schlüssel: WGWDYFSTIFSBGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C17H14N2O3S and a molecular weight of 326.37 g/mol . This compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of a benzyl group and a sulfanylacetic acid moiety further enhances its chemical complexity and potential for diverse applications.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid may possess notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The mechanism of action may involve interference with cellular proliferation pathways or the induction of apoptosis.
  • Interaction with Biomolecules : Studies focusing on interaction profiles indicate that this compound interacts with proteins involved in cancer pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects when developed as a therapeutic agent.

Synthetic Approaches

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Quinazolinone Core : Starting from appropriate aniline derivatives and carbonyl compounds.
  • Introduction of the Sulfanyl Group : Utilizing thioacetic acid or related reagents.
  • Carboxylic Acid Functionalization : Converting suitable intermediates to introduce the acetic acid moiety.

These synthetic strategies require careful control of reaction conditions to optimize yield and purity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with benzylamine to form the quinazolinone core. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the sulfanylacetic acid moiety .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is primarily related to its ability to interact with specific molecular targets. The quinazolinone core can inhibit various enzymes, such as kinases and proteases, by binding to their active sites. This interaction can modulate signaling pathways involved in inflammation and pain, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[(3-Benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid is unique due to the presence of both a benzyl group and a sulfanylacetic acid moiety. This combination enhances its chemical reactivity and potential for diverse applications in various fields .

Biologische Aktivität

2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid, with the chemical formula C₁₇H₁₄N₂O₃S and CAS number 483350-66-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The compound features a quinazolinone moiety, characterized by a benzene ring fused to a pyrimidine ring, along with a sulfanyl group linked to an acetic acid moiety. Its molecular weight is approximately 326.37 g/mol. The structural uniqueness of this compound may confer distinct biological properties that are not fully replicated by other compounds.

PropertyValue
Molecular FormulaC₁₇H₁₄N₂O₃S
Molecular Weight326.37 g/mol
CAS Number483350-66-9

Synthesis

The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid typically involves multi-step organic synthesis techniques. A common synthetic route includes:

  • Formation of the Quinazolinone Core : This involves the condensation of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
  • Acetic Acid Attachment : The final step involves the coupling of the sulfanyl derivative with acetic acid.

Careful control of reaction conditions is essential to optimize yield and purity.

Anticancer Properties

Research indicates that 2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid exhibits notable cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated effectiveness against:

  • K562 Cells (Chronic Myelogenous Leukemia)
  • MCF7 Cells (Breast Cancer)

The mechanism of action may involve interference with cellular proliferation pathways or induction of apoptosis. Preliminary studies suggest that this compound could inhibit cancer cell growth through various mechanisms such as:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more potent derivatives. The presence of the sulfanyl group and quinazolinone core appears to enhance biological activity compared to other derivatives lacking these features.

Compound NameStructural FeaturesBiological Activity
Ethyl 2-thioacetate derivativesContains thioether functionalitiesVaries; some show anticancer activity
Quinazolinone derivativesBicyclic structure with nitrogen atomsAnticancer, anti-inflammatory
Thiazolidinone analogsSulfur-containing five-membered ringAntimicrobial, anticancer

Case Studies

A study by Abdel-Aziz et al. (2019) investigated the synthesis and preliminary analysis of this compound and its derivatives, highlighting their potential cytotoxic activity against cancer cell lines . Another analysis indicated that similar compounds could interact with proteins involved in cancer pathways, suggesting a promising avenue for further research into molecular docking studies to elucidate binding affinities .

Eigenschaften

IUPAC Name

2-(3-benzyl-4-oxoquinazolin-2-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(21)11-23-17-18-14-9-5-4-8-13(14)16(22)19(17)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDYFSTIFSBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.